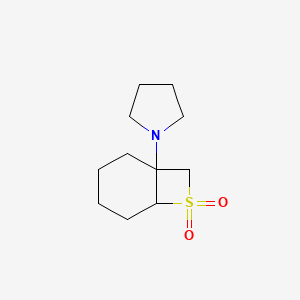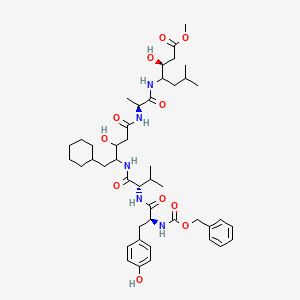![molecular formula C24H38N6O6 B15194511 6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid CAS No. 1325212-97-2](/img/structure/B15194511.png)
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid" is a compound that draws interest due to its unique chemical structure and potential applications. This compound belongs to the class of purine analogs, known for their significant role in biochemical processes, including the inhibition of certain enzymes and participation in various signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be accomplished through a multi-step process:
Purine Synthesis: : The core purine structure is synthesized using a classical synthesis route involving the cyclization of appropriate precursor compounds under controlled conditions.
Side Chain Introduction: : The introduction of the pentan-2-yl and piperidin-1-ylpentyl side chains involves selective alkylation reactions. These reactions are typically carried out using strong bases and specific alkyl halides.
Amidation and Ether Formation: : Finally, the amino group and the ether linkage are introduced through amidation and etherification reactions, respectively, using suitable reagents such as amines and alkoxides.
Industrial Production Methods
For industrial-scale production, the synthesis involves optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the use of high-purity starting materials and reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the amino and piperidinyl groups, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction of the compound can result in the removal of oxygen atoms, particularly affecting the purine ring and side chains.
Substitution: : Substitution reactions, especially nucleophilic substitutions, are common due to the presence of various reactive groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: : Hydroxylated and keto derivatives of the original compound.
Reduction Products: : Deoxygenated derivatives.
Substitution Products: : Compounds with modified side chains and functional groups.
Scientific Research Applications
Chemistry: : Used as a reagent or catalyst in various organic reactions due to its complex structure and reactivity.
Biology: : Studied for its potential in inhibiting certain enzymes and as a probe in biochemical assays.
Industry: : Used in the synthesis of advanced materials and as an intermediate in the production of complex chemicals.
Mechanism of Action
The compound exerts its effects primarily through:
Enzyme Inhibition: : It inhibits key enzymes by binding to their active sites, thus blocking substrate access.
Signaling Pathways: : It participates in cellular signaling pathways, altering the activities of various signaling molecules and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-amino-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
6-amino-2-(pentan-2-yl)oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
Uniqueness
The presence of the (2S)-pentan-2-yl group in the compound provides stereochemical complexity, which might enhance its binding affinity to certain molecular targets.
The combination of the purine core with piperidinyl and pentanyl groups creates a distinct profile of chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
1325212-97-2 |
|---|---|
Molecular Formula |
C24H38N6O6 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H34N6O2.C4H4O4/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25;5-3(6)1-2-4(7)8/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
InChI Key |
MWVXFHFYGZBEBN-DASCVMRKSA-N |
Isomeric SMILES |
CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


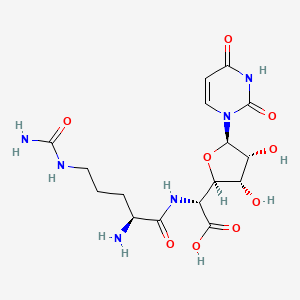
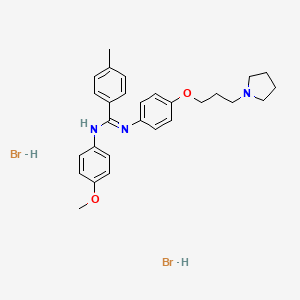
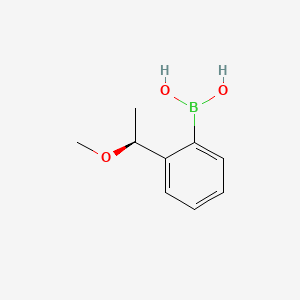
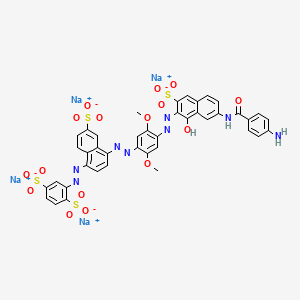

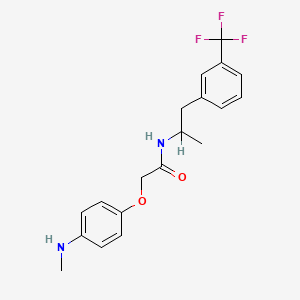
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)
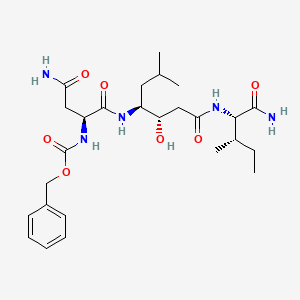
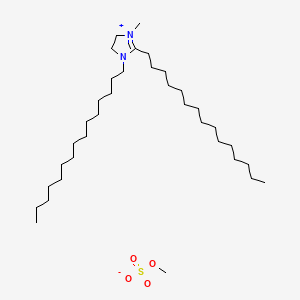
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)


